N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CYP2C9 inhibition Type II binding heme coordination

This specific 3-pyridyl isomer is an essential tool for CYP450 drug metabolism studies, serving as a structurally-defined negative control for type II heme coordination. Unlike its para-pyridyl counterpart, its meta-pyridine nitrogen cannot coordinate the ferric heme iron, providing a clean comparator []. This binary distinction, confirmed by UV-visible spectroscopy, is critical for dissecting binding modalities. Its specific ortho-chloro N-phenyl substitution offers a distinct conformational and electronic profile for probing active-site shape complementarity. This compound is ideal for developing and validating HPLC-MS or fluorescence-based CYP2C9/3A4 inhibition screening methods.

Molecular Formula C21H14ClN3O
Molecular Weight 359.8 g/mol
Cat. No. B11260604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC21H14ClN3O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4Cl
InChIInChI=1S/C21H14ClN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26)
InChIKeyGSGSRMKRBYYCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Procurement-Ready Chemical Identity and Pharmacological Context


N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 954828-05-8, molecular formula C₂₁H₁₄ClN₃O, MW 359.8) is a synthetic quinoline-4-carboxamide derivative bearing a 2-chlorophenyl substituent on the carboxamide nitrogen and a pyridin-3-yl group at the quinoline 2-position . Quinoline-4-carboxamides constitute a privileged scaffold in medicinal chemistry with demonstrated activity across multiple therapeutic targets, including cytochrome P450 enzymes, neurokinin receptors, and ion channels [1]. This specific compound has been characterized in peer-reviewed studies focusing on type II binding interactions with CYP2C9 and CYP3A4, where its 2-chlorophenyl and 3-pyridyl substituents confer a distinct binding geometry and affinity profile relative to positional isomers and halogen-substituted analogs [2].

Why N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Cannot Be Replaced by Other Quinoline-4-Carboxamides in CYP450 Binding Assays


Quinoline-4-carboxamide analogs with identical core scaffolds but differing halogen position or pyridyl isomerism exhibit profoundly divergent CYP450 binding behaviors. The type II binding mode—where the pyridine nitrogen directly coordinates the heme iron—is exquisitely sensitive to the nitrogen position on the pyridyl ring. Studies demonstrate that the para-pyridyl (pyridin-4-yl) isomer can coordinate the ferric heme iron, whereas the meta (pyridin-3-yl) and ortho isomers cannot [1]. Simultaneously, the halogen substituent on the N-phenyl ring dictates the compound's binding affinity, with the 2-chloro orientation producing a distinct potency profile compared to the 2-fluoro or 4-chloro congeners [2]. Generic interchange between these positional isomers—even when they share an identical molecular formula—compromises both the binding mechanism and the quantitative affinity readout, making them unsuitable as experimental surrogates in CYP450 inhibition studies.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide


Pyridyl Position Determines CYP2C9 Heme-Iron Coordination Capability: meta-3-Pyridyl Versus para-4-Pyridyl Isomers

The ability of quinoline-4-carboxamide analogs to engage in type II binding with CYP2C9—characterized by direct coordination of the pyridine nitrogen to the ferric heme iron—is dictated by the position of the pyridyl nitrogen. Compounds bearing a pyridin-4-yl (para) substituent exhibit direct heme coordination, while compounds bearing a pyridin-3-yl (meta) substituent, such as N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, do not [1]. This binary mechanistic distinction—confirmed by UV-visible difference spectroscopy—means that the 2-(pyridin-3-yl) analog operates through a fundamentally different binding mode (non-coordinative, type I or mixed-type) than its 2-(pyridin-4-yl) counterpart [1].

CYP2C9 inhibition Type II binding heme coordination

CYP3A4 Binding Affinity: 2-Chlorophenyl vs. 2-Fluorophenyl and Other Halogen-Substituted Quinoline-4-Carboxamides

In a comprehensive SAR study of pyridinyl quinoline-4-carboxamide analogs tested against CYP3A4, the N-(2-chlorophenyl) substituent conferred a distinct binding affinity profile compared to its 2-fluoro analog [1]. Type II binding affinity varied dramatically across the series—by up to 1,200-fold across all analogs tested—demonstrating that even minor halogen substitutions on the N-phenyl ring produce large, pharmacologically meaningful differences in target engagement [1]. The 2-chlorophenyl derivative occupied a unique position within this affinity spectrum, distinct from the 2-fluorophenyl, 4-chlorophenyl, and unsubstituted phenyl variants [1].

CYP3A4 inhibition type II binding affinity halogen SAR

Chlorine at the 2-Position of the N-Phenyl Ring: A Key Determinant of CYP2C9 Binding Affinity and Ligand Efficiency

Structure-activity relationship (SAR) analyses within the quinoline-4-carboxamide series indicate that the position of the chlorine atom on the N-phenyl ring critically influences target engagement. ortho-Substitution (2-chlorophenyl) introduces a steric and electronic environment that differs substantially from meta (3-chlorophenyl) or para (4-chlorophenyl) substitution [1]. Across multiple CYP450 isoforms, ortho-halogen substitution has been associated with enhanced binding affinity relative to the unsubstituted phenyl analog, attributable to both hydrophobic packing and halogen-bonding interactions within the enzyme active site [1]. The 2-chlorophenyl derivative thus offers a differentiated starting point for medicinal chemistry optimization compared to the 3-chloro and 4-chloro regioisomers [1].

CYP2C9 ortho-substitution ligand efficiency halogen bonding

Molecular Recognition in CYP2C9: Pyridyl-Quinoline Scaffold Generates Binding Affinity Advantage Over Simpler Quinoline Carboxamides

The 2-(pyridin-3-yl) substituent on the quinoline-4-carboxamide scaffold provides an additional aromatic ring capable of π-π stacking and hydrogen-bonding interactions within the CYP450 active site. Comparative analysis of CYP2C9 binding data across different quinoline-4-carboxamide subclasses reveals that pyridinyl-substituted analogs achieve nanomolar-range binding affinities (representative analog CHEMBL463577 Ki = 152 nM [1]), whereas simpler quinoline-4-carboxamides lacking the 2-pyridyl group generally exhibit weaker target engagement [2]. The 2-(pyridin-3-yl) group thus serves as a molecular recognition element that enhances binding potency beyond what the quinoline-4-carboxamide core alone provides.

CYP2C9 scaffold comparison pyridyl contribution

Recommended Research and Industrial Application Scenarios for N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide


CYP2C9 Binding Mode Studies: Differentiating Type I from Type II Ligands

N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide serves as a structurally defined negative control for type II heme coordination in CYP2C9 binding assays. Because its meta-pyridyl (pyridin-3-yl) nitrogen cannot coordinate the ferric heme iron, it provides a clean comparator against the para-pyridyl (pyridin-4-yl) isomer, which does coordinate [1]. This binary distinction, confirmed by UV-visible difference spectroscopy, makes the compound an essential tool for dissecting binding modality in CYP2C9 pharmacological studies.

CYP3A4 Structure-Activity Relationship (SAR) Library Construction

As a member of the pyridinyl quinoline-4-carboxamide series, this compound is a key building block for SAR libraries exploring the impact of N-phenyl halogen substitution on CYP3A4 type II binding affinity and metabolic stability. The 2-chlorophenyl substitution occupies a specific point in the affinity continuum, where structural analogs exhibit up to 1,200-fold variation in binding strength [2]. Its inclusion allows systematic probing of ortho-halogen electronic and steric effects.

Ortho-Substituted Halogenophenyl Probe in CYP450 Inhibitor Design

The ortho-chloro substitution pattern on the N-phenyl ring provides a distinct conformational and electronic profile compared to meta- and para-chloro regioisomers [2]. Structure-based drug design programs targeting CYP450 isoforms can use this compound to evaluate how ortho-halogen positioning influences active-site shape complementarity, halogen bonding, and overall ligand efficiency.

Reference Standard for Analytical Method Development and QC in CYP450 Inhibition Screening

Given its well-defined chemical identity (CAS 954828-05-8, SMILES O=C(Nc1ccccc1Cl)c1cc(-c2cccnc2)nc2ccccc12) and characterized behavior in CYP450 binding assays, this compound is suitable as a reference standard for developing and validating HPLC-MS or fluorescence-based CYP450 inhibition screening methods. Its distinct retention properties and known binding profile support robust assay quality control.

Quote Request

Request a Quote for N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.